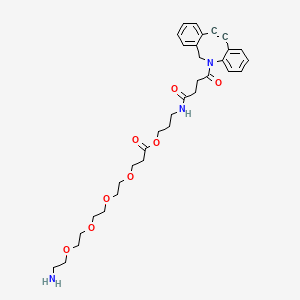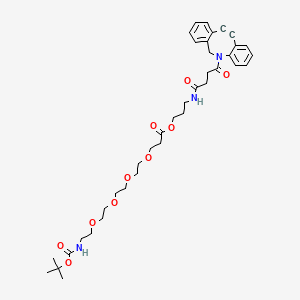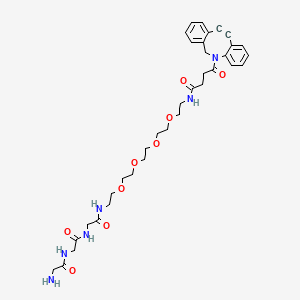
m-PEG12-DBCO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m-PEG12-DBCO: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the formation of PROTAC molecules by connecting two essential ligands, promoting selective protein degradation through the ubiquitin-proteasome system within cells .
準備方法
Synthetic Routes and Reaction Conditions: m-PEG12-DBCO is synthesized through a series of chemical reactions involving polyethylene glycol and dibenzylcyclooctyne (DBCO). The synthesis typically involves the following steps:
- Activation of polyethylene glycol with a suitable activating agent.
- Coupling of the activated polyethylene glycol with dibenzylcyclooctyne under controlled conditions to form this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity reagents and solvents.
- Strict control of reaction parameters such as temperature, pH, and reaction time.
- Purification of the final product through techniques like chromatography to achieve the desired purity .
化学反応の分析
Types of Reactions: m-PEG12-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is a copper-free “click chemistry” reaction that forms a stable triazole without the need for a copper catalyst .
Common Reagents and Conditions:
Reagents: Azide-containing molecules.
Conditions: Ambient temperature, copper-free environment
Major Products: The major product formed from the reaction of this compound with azides is a stable triazole linkage .
科学的研究の応用
Chemistry: m-PEG12-DBCO is used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells. This application is crucial for studying protein function and developing new therapeutic strategies .
Biology: In biological research, this compound is used for labeling and tracking biomolecules. Its ability to form stable triazole linkages with azides makes it useful for bioorthogonal chemistry applications .
Medicine: this compound is employed in the development of targeted therapies, particularly in cancer research. By facilitating the degradation of specific proteins, it helps in the design of drugs that can selectively target and eliminate cancer cells .
Industry: In the pharmaceutical industry, this compound is used in the production of advanced drug delivery systems and diagnostic tools. Its versatility and stability make it a valuable component in various industrial applications .
作用機序
m-PEG12-DBCO exerts its effects through the formation of stable triazole linkages with azide-containing molecules. This reaction is facilitated by the strain in the eight-membered ring of DBCO, which allows the reaction to occur without the need for a copper catalyst. The resulting triazole linkage is stable and bioorthogonal, meaning it does not interfere with biological processes .
類似化合物との比較
m-dPEG12-DBCO: Another polyethylene glycol-based linker with similar properties and applications.
Tetra-dPEG11-DBCO: A compound with multiple polyethylene glycol chains, used for similar bioorthogonal chemistry applications.
Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester: A shorter polyethylene glycol-based linker used in similar reactions.
Uniqueness: m-PEG12-DBCO is unique due to its long polyethylene glycol chain, which provides enhanced solubility and flexibility in various applications. Its ability to form stable triazole linkages without the need for a copper catalyst makes it particularly valuable in biological and medical research .
特性
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H66N2O14/c1-49-16-17-51-20-21-53-24-25-55-28-29-57-32-33-59-36-37-60-35-34-58-31-30-56-27-26-54-23-22-52-19-18-50-15-14-45-43(47)12-13-44(48)46-38-41-8-3-2-6-39(41)10-11-40-7-4-5-9-42(40)46/h2-9H,12-38H2,1H3,(H,45,47) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSOJWKHYZQWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H66N2O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8104304.png)











